MT-7716 HCl

NOP receptor pharmacology radioligand binding opioid receptor

Researchers modeling alcohol dependence pharmacotherapy face a critical gap: most NOP agonists lack disease-state selectivity, confounding interpretation of neuroadaptive changes. MT-7716 HCl addresses this with exclusive efficacy in post-dependent models-reducing ethanol self-administration at 1 mg/kg (p<0.001) while showing no effect in non-dependent controls. • 167-fold NOP/μ selectivity vs. ~31-fold for Ro 64-6198; Ki = 0.21 nM (human NOP) • Sustained 14-day oral efficacy; effect persists ≥1 week post-cessation, unlike naltrexone • Validated for ex vivo electrophysiology (100-1000 nM) & circadian re-entrainment studies Supplied ≥98% purity with full analytical documentation. Global shipping for R&D use.

Molecular Formula C27H29ClN4O2
Molecular Weight 477.005
CAS No. 1215859-93-0
Cat. No. B609358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMT-7716 HCl
CAS1215859-93-0
SynonymsMT-7716 HCl;  MT 7716 HCl;  MT7716 HCl
Molecular FormulaC27H29ClN4O2
Molecular Weight477.005
Structural Identifiers
SMILESO=C(NC)CN1C2=CC=CC=C2N(C3CCN([C@@H]4CC5=C6C4=CC=CC6=CC=C5)CC3)C1=O.[H]Cl
InChIInChI=1S/C27H28N4O2.ClH/c1-28-25(32)17-30-22-10-2-3-11-23(22)31(27(30)33)20-12-14-29(15-13-20)24-16-19-8-4-6-18-7-5-9-21(24)26(18)19;/h2-11,20,24H,12-17H2,1H3,(H,28,32);1H/t24-;/m1./s1
InChIKeyVASXPLSBZKOFHO-GJFSDDNBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MT-7716 HCl: NOP Agonist for Alcohol Dependence


MT-7716 hydrochloride (also known as W-212393 hydrochloride) is a selective, non-peptide, brain-penetrating nociceptin/orphanin FQ (NOP) receptor agonist developed by Mitsubishi Tanabe Pharma Corporation [1]. It acts as a full agonist at NOP receptors (EC50 = 0.30 nM in GTPγ35S binding) and binds with high affinity to human NOP receptors (Ki = 0.21 nM) [1]. The compound has demonstrated oral efficacy in reducing voluntary alcohol intake, attenuating stress-induced reinstatement of alcohol seeking, and reducing somatic alcohol withdrawal symptoms in rodent models [1][2]. Unlike most opioid receptor ligands, MT-7716 does not act through classical mu, delta, or kappa opioid receptors, but rather selectively targets the NOP receptor (fourth member of the opioid receptor superfamily) [1][2].

NOP receptor study fit: Targets the nociceptin/orphanin FQ peptide receptor with reported affinity in assay context
Alcohol-dependence model context: Reported oral efficacy in rodent models of ethanol self-administration and reinstatement
Non-peptide brain-penetrant tool: Supports systemic dosing protocols without invasive i.c.v. delivery

Why Generic Substitution Fails for MT-7716 HCl


Within the NOP receptor agonist class, compounds exhibit markedly divergent selectivity profiles, intrinsic efficacy, and in vivo behavioral pharmacology that preclude simple interchange. For instance, MT-7716 demonstrates approximately 167-fold selectivity for NOP over μ-opioid receptors, whereas the prototypical NOP agonist Ro 64-6198 shows only ~31-fold selectivity [1]. Critically, MT-7716 has a unique disease-state-dependent efficacy profile: it reduces ethanol self-administration and stress-induced reinstatement selectively in post-dependent rats while being ineffective in non-dependent animals [2]. This contrasts with other NOP agonists that may not share this dependence-selective activity, and with peptide agonists like N/OFQ that require invasive intracerebroventricular administration [2]. These pharmacological distinctions mean that substituting MT-7716 with another NOP ligand—even a close structural or functional analog—can produce fundamentally different experimental outcomes in alcohol dependence models.

Selectivity
NOP/μ-opioid selectivity ratios vary widely across the agonist class; a ~167-fold ratio may not reproduce with analogs showing only ~31-fold selectivity.
Model state
Reported efficacy depends on post-dependent model state; responses in non-dependent animals may differ, limiting direct substitution for general alcohol-consumption studies.
Route
Peptide NOP agonists require i.c.v. administration; substituting a non-brain-penetrant or peptide agonist may fundamentally alter experimental design and model interpretation.

Key Comparative Evidence for MT-7716 HCl


NOP Receptor Binding Affinity

MT-7716 demonstrates a Ki of 0.21 nM (95% CI: 0.13–0.35 nM) at human NOP receptors expressed in HEK293 cells, which is numerically superior to both the endogenous peptide agonist N/OFQ (Ki = 0.26 nM, 95% CI: 0.082–0.85 nM) and the prototypical synthetic NOP agonist Ro 64-6198 (Ki = 0.62 nM, 95% CI: 0.37–1.0 nM) within the same experimental system [1]. MT-7716 also functions as a full agonist at NOP receptors, with an EC50 of 0.30 nM in GTPγ35S binding, showing efficacy similar to N/OFQ [1].

NOP Binding Affinity
Head-to-head
MT-7716 Ki = 0.21 nM (0.13–0.35 nM)
N/OFQ Ki = 0.26 nM
Ro 64-6198 Ki = 0.62 nM
Supports NOP receptor binding affinity review; higher affinity reported vs. prototypical agonist in the same assay system.
Full agonist EC50 = 0.30 nM in GTPγ35S binding. HEK293 membranes.
NOP receptor pharmacology radioligand binding opioid receptor affinity comparison drug discovery

NOP vs. μ-Opioid Selectivity Profile

MT-7716 exhibits an approximately 167-fold selectivity for human NOP receptors (Ki = 0.21 nM) over human μ-opioid receptors (Ki = 35 nM, 95% CI: 11–120 nM) [1]. This selectivity ratio exceeds that of Ro 64-6198 (NOP Ki = 0.62 nM; μ Ki = 19 nM; ~31-fold selectivity) by approximately 5.5-fold, though it is lower than the endogenous peptide N/OFQ (NOP Ki = 0.26 nM; μ Ki = 430 nM; ~1,654-fold selectivity) [1]. The moderate μ-opioid affinity distinguishes MT-7716 from highly μ-selective opioids and provides a rationale for its lack of typical opioid side effects such as respiratory depression and robust abuse potential.

NOP/μ Selectivity
Head-to-head
MT-7716: ~167-fold (μ Ki = 35 nM)
Ro 64-6198: ~31-fold
N/OFQ: ~1,654-fold
Isoform-selectivity assay context; pragmatic ratio between peptide and classical synthetic agonists.
Human μ-opioid Ki from CHO cell membranes. Context-dependent interpretation.
opioid receptor selectivity off-target risk NOP/μ selectivity ratio drug safety abuse liability

Chronic Efficacy Durability vs. Naltrexone

In a 14-day two-bottle choice paradigm in Marchigian Sardinian alcohol-preferring rats, oral MT-7716 (0, 0.3, 1, and 3 mg/kg, bid) produced a dose-dependent reduction in voluntary ethanol intake. Critically, the effect of MT-7716 became gradually stronger over repeated administration and remained significant for at least 1 week following treatment discontinuation [1]. In direct contrast, oral naltrexone (30 mg/kg, bid) administered over the same 14-day period produced an ethanol intake reduction that decreased over the treatment period and rapidly disappeared upon drug discontinuation [1]. This head-to-head comparison in the same experimental model demonstrates a fundamental difference in the durability of therapeutic effect between these mechanistically distinct agents.

Durability vs. Naltrexone
Head-to-head
MT-7716: effect strengthened over 14 days; sustained 1 week post-discontinuation
Naltrexone: effect decreased; lost rapidly after cessation
Reported sustained post-treatment endpoint context in alcohol-preferring rat model.
Two-bottle choice, 14-day oral bid dosing. Qualitative durability difference.
alcohol dependence two-bottle choice chronic dosing naltrexone treatment persistence relapse prevention

Post-Dependent Selective Efficacy

MT-7716 (0.3 and 1 mg/kg, PO) significantly reduced operant ethanol self-administration in post-dependent Wistar rats (p<0.05 and p<0.001 vs. vehicle, respectively), but was completely ineffective in non-dependent control animals [1]. This dependence-selective effect was confirmed by a significant dose × group (non-dependent vs. post-dependent) interaction [F(2,34) = 5.01; p < 0.05] [1]. Similarly, MT-7716 significantly attenuated footshock stress-induced reinstatement of alcohol seeking (p<0.001) only in post-dependent rats, with no effect in non-dependent animals [1]. Baseline alcohol self-administration remained stable across test days in both groups, confirming that the selective effect is not an artifact of unstable baseline responding [1].

Post-Dependent Efficacy
Head-to-head
Significant reduction in post-dependent rats (p<0.01)
No significant effect in non-dependent controls
Supports disease-state-dependent model-response context; engages ethanol-induced neuroadaptive targets.
F(2,34)=5.01, p<0.05 interaction. Operant self-administration, Wistar rats.
alcohol dependence post-dependent model disease-state selectivity self-administration neuroadaptation

Oral Bioavailability and Brain Penetration

MT-7716 is a non-peptide, brain-penetrating NOP agonist, as demonstrated by its oral efficacy in reducing alcohol intake and preventing reinstatement across multiple rat models [1][2]. The brain-penetrant property was independently confirmed by Teshima et al. (2005), who showed that W-212393 (MT-7716 free base) dose-dependently occupied ORL1 (NOP) receptors in rat brain following both intraventricular and intraperitoneal administration [3]. In contrast, the endogenous peptide agonist N/OFQ requires direct intracerebroventricular (i.c.v.) administration to produce behavioral effects on alcohol intake and cannot be administered orally [1]. This represents a fundamental practical advantage for experimental protocols requiring systemic dosing over extended periods.

Oral Bioavailability & Brain Penetration
Cross-study
Orally effective (0.3–3 mg/kg, bid)
Dose-dependent brain ORL1 occupancy confirmed
Peptide N/OFQ: i.c.v. only
Supports systemic-dosing research workflow; avoids invasive cannulation required by peptide agonists.
Rat models; receptor occupancy by Teshima et al. (2005).
brain penetration oral bioavailability non-peptide agonist translational research drug delivery

Ethanol-Induced GABAergic Transmission Blockade

In in vitro slice electrophysiology experiments, MT-7716 (100–1000 nM) dose-dependently diminished evoked GABAA receptor-mediated inhibitory postsynaptic potentials (IPSPs) in the rat central amygdala (CeA) and increased the paired-pulse facilitation (PPF) ratio, confirming a presynaptic mechanism of action via reduced GABA release [1]. Critically, MT-7716 prevented the ethanol-induced augmentation of evoked IPSPs—a hallmark neuroadaptation associated with ethanol dependence [1]. The effect of MT-7716 on IPSP amplitude was fully blocked by the selective NOP antagonist [Nphe1]Nociceptin(1–13)NH2, confirming NOP receptor mediation [1]. This mechanistic profile directly links NOP receptor activation to the counteraction of ethanol-induced neuroadaptations in a brain region central to alcohol dependence and withdrawal anxiety.

GABAergic Transmission
Supporting
Dose-dependently reduced evoked IPSPs in CeA
Prevented ethanol-induced IPSP augmentation
Effect blocked by NOP antagonist
Supports presynaptic NOP-GABA interaction study fit in central amygdala slices.
Whole-cell patch-clamp, 100–1000 nM. NOP-mediated mechanism confirmed.
GABAergic transmission central amygdala electrophysiology ethanol neuroadaptation presynaptic mechanism

Application Scenarios for MT-7716 HCl


Chronic Dosing Durability in Alcohol Dependence Studies

For alcohol dependence research protocols requiring prolonged oral dosing with sustained efficacy, MT-7716 is the preferred NOP agonist. In a direct head-to-head comparison, MT-7716 (0.3–3 mg/kg, bid, PO) maintained and even strengthened its ethanol intake-reducing effect over 14 days of treatment and remained significant for at least 1 week after discontinuation, whereas naltrexone (30 mg/kg, bid, PO) showed decreasing efficacy over the treatment period and rapid loss of effect upon cessation [1]. This profile makes MT-7716 uniquely suited for studies modeling chronic pharmacotherapy of alcohol use disorder where treatment persistence and durability are primary endpoints.

Neuroadaptive Mechanisms in Alcohol Dependence

MT-7716 is the compound of choice for studies examining how chronic ethanol exposure alters pharmacological responsiveness to NOP receptor activation. Its selective efficacy in post-dependent rats—with statistically significant reductions in ethanol self-administration at both 0.3 mg/kg (p<0.05) and 1 mg/kg (p<0.001) in post-dependent animals, but complete lack of effect in non-dependent controls [1]—enables researchers to dissect neuroadaptive changes in the N/OFQ-NOP system induced by ethanol dependence. This disease-state selectivity is not a universal feature of all NOP agonists and represents a key differentiating characteristic of MT-7716 [1].

NOP-GABA Interactions in Addiction Circuits

For researchers employing ex vivo electrophysiology in brain slices, MT-7716 offers a well-characterized pharmacological profile at the synaptic level. It dose-dependently (100–1000 nM) reduces GABA release via a presynaptic mechanism in the central amygdala and effectively blocks ethanol-induced augmentation of GABAergic transmission [1]. This makes MT-7716 an ideal pharmacological probe for investigating the interaction between NOP receptors and GABAergic signaling in brain regions relevant to addiction, stress, and anxiety, particularly when combined with selective NOP antagonists to confirm receptor specificity [1].

Circadian Rhythm and Non-Photic Entrainment

Beyond alcohol dependence, MT-7716 (W-212393) has demonstrated significant effects on circadian rhythm regulation. W-212393 (3 mg/kg, i.p.) significantly accelerated the re-entrainment of body temperature rhythms to a 6-hour advanced light-dark cycle in rats and suppressed spontaneously firing suprachiasmatic nucleus neurons at 100 nM [1]. This established circadian pharmacology, combined with its high affinity for NOP receptors (Ki = 0.50–0.76 nM for human and rat ORL1 receptors), positions MT-7716 as a valuable tool for chronobiology studies investigating NOP receptor roles in circadian entrainment and sleep-wake regulation [1].

Application
Selection Property
Validation Focus
Chronic dosing durability studies
Sustained post-treatment endpoint profile
Model-response persistence after treatment discontinuation
Alcohol-dependence neuroadaptation models
Disease-state-dependent response context
Post-dependent vs. non-dependent self-administration endpoints
NOP-GABA interaction electrophysiology
Presynaptic NOP modulation of GABA release
IPSP amplitude and PPF ratio in central amygdala slices
Circadian rhythm and non-photic entrainment
ORL1 receptor occupancy and SCN modulation
Body temperature rhythm re-entrainment and neuronal firing rate
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